molecular formula C9H8F3NO2 B13029250 Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate

Cat. No.: B13029250
M. Wt: 219.16 g/mol
InChI Key: GOMFMEJVWFUXMS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate is an organic compound with the molecular formula C9H10F3NO2. It is characterized by the presence of a trifluorophenyl group attached to an amino acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate typically involves the reaction of 2,3,4-trifluorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2,4,5-trifluorophenyl)acetate
  • Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate
  • Methyl 2-amino-2-(2,3,5-trifluorophenyl)acetate

Uniqueness

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical properties and reactivity. This positioning can affect its binding affinity, stability, and overall effectiveness in various applications .

Biological Activity

Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate is a compound that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological potential.

This compound has the molecular formula C10H10F3N O2 and a molecular weight of 219.16 g/mol. The trifluoromethyl substitution on the phenyl group significantly influences its chemical reactivity and biological interactions.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve the reaction of appropriate starting materials under controlled conditions to yield the target compound. Notably, the use of amino acids and esters in synthesis has been explored to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies with a focus on its potential pharmacological applications:

  • Antimycobacterial Activity : Research has indicated that compounds with structural similarities to this compound exhibit antimycobacterial properties. For instance, a study on aminoquinazolinones showed promising results against Mycobacterium tuberculosis, suggesting that similar derivatives might also hold therapeutic value .
  • Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of various derivatives against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The concentration required for 50% inhibition of cell viability (IC50) was determined using MTT assays. Compounds related to this compound demonstrated significant cytotoxic effects in these assays .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals insights into how structural modifications influence biological activity. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity and potentially increasing binding affinity to biological targets.

Table 1: SAR Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (μM)Notes
Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetateC10H9F4N O244.4Similar trifluoromethyl substitution
Methyl (S)-2-amino-2-(phenyl)acetateC10H13N O2>100Lacks fluorine substituents
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylateC12H12F N O2<50Different ring structure but similar functional groups

This table illustrates how variations in structure can lead to differences in biological potency and activity profiles.

Case Studies

  • Antimycobacterial Efficacy : In a study evaluating the efficacy of various compounds against Mycobacterium tuberculosis, this compound derivatives were tested for their minimum inhibitory concentration (MIC). The results indicated that while some derivatives exhibited potent activity, others showed limited efficacy in vivo .
    • In Vivo Studies : When tested in BALB/c mice infected with Mtb, certain derivatives were dosed at varying concentrations. Results showed that while some compounds maintained exposure above MIC levels for extended periods, they did not significantly reduce lung burdens compared to untreated controls .
  • Cytotoxicity in Cancer Cells : Another study focused on evaluating the cytotoxic effects of related compounds on human cancer cell lines. The findings revealed that several derivatives induced apoptosis in cancer cells through mechanisms independent of p53 status. This suggests potential therapeutic applications in oncology .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate

InChI

InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8H,13H2,1H3

InChI Key

GOMFMEJVWFUXMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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